N-desethyl Metonitazene (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-desethyl Metonitazene (hydrochloride) is a synthetic opioid that belongs to the benzimidazole class of compounds. It is an analytical reference standard categorized as an opioid metabolite and is primarily used in research and forensic applications . This compound is a metabolite of metonitazene, which is known for its potent opioid effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-desethyl Metonitazene (hydrochloride) involves the reduction of metonitazene. The process typically includes the following steps:
Reduction of Metonitazene: Metonitazene is reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol.
Hydrochloride Formation: The resulting N-desethyl Metonitazene is then converted to its hydrochloride salt by reacting it with hydrochloric acid (HCl) in a suitable solvent like ethanol or methanol.
Industrial Production Methods: Industrial production methods for N-desethyl Metonitazene (hydrochloride) are not well-documented due to its primary use in research and forensic applications. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high purity, would apply.
Chemical Reactions Analysis
Types of Reactions: N-desethyl Metonitazene (hydrochloride) can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Oxidized derivatives of N-desethyl Metonitazene.
Reduction: Further reduced forms of N-desethyl Metonitazene.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-desethyl Metonitazene (hydrochloride) has several scientific research applications, including:
Biology: Studied for its interactions with opioid receptors and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects and its role in understanding opioid metabolism and pharmacokinetics.
Mechanism of Action
N-desethyl Metonitazene (hydrochloride) exerts its effects by acting as a potent agonist at the mu-opioid receptor (MOR). It binds to the MOR, leading to the activation of downstream signaling pathways that result in analgesic and euphoric effects. The molecular targets involved include the G-protein coupled receptors (GPCRs) and the inhibition of cyclic adenosine monophosphate (cAMP) accumulation .
Comparison with Similar Compounds
N-desethyl Metonitazene (hydrochloride) is similar to other benzimidazole opioids such as:
- Etonitazene
- Isotonitazene
- N-desethyl Isotonitazene
- Etodesnitazene
Uniqueness: N-desethyl Metonitazene (hydrochloride) is unique due to its specific structural modifications, which result in distinct pharmacological properties. It is a metabolite of metonitazene and has similar potency to its parent compound .
Properties
Molecular Formula |
C19H22N4O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-ethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine |
InChI |
InChI=1S/C19H22N4O3/c1-3-20-10-11-22-18-9-6-15(23(24)25)13-17(18)21-19(22)12-14-4-7-16(26-2)8-5-14/h4-9,13,20H,3,10-12H2,1-2H3 |
InChI Key |
IKAGAOZPALXGDX-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.